molecular formula C9H8BrNO3 B1376896 (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol CAS No. 1346446-86-3

(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol

Cat. No.: B1376896
CAS No.: 1346446-86-3
M. Wt: 258.07 g/mol
InChI Key: XDQSVJUQVZJQMK-UHFFFAOYSA-N
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Description

(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol (CAS: 1346446-86-3) is a brominated heterocyclic compound featuring a fused furo[3,2-c]pyridine core. Its structure includes a bromine atom at the 6-position, a methoxy group at the 7-position, and a hydroxymethyl substituent at the 2-position of the furo ring. This compound is reported to have a purity of 96% (MFCD20487098) and is commonly used as a synthetic intermediate in pharmaceutical and agrochemical research . The bromine and methoxy groups contribute to its electrophilic reactivity, while the hydroxymethyl group provides a site for further functionalization, such as esterification or oxidation.

Properties

IUPAC Name

(6-bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-13-8-7-5(3-11-9(8)10)2-6(4-12)14-7/h2-3,12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQSVJUQVZJQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CN=C1Br)C=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of Furo[3,2-c]pyridine Core

The fused furopyridine scaffold is commonly synthesized via cyclization reactions involving appropriately substituted pyridine derivatives and furan precursors. Typical methods include:

  • Condensation of 2-halopyridines with 2-hydroxyacetaldehyde derivatives under acidic or basic catalysis to induce ring closure.
  • Palladium-catalyzed cross-coupling reactions to assemble the fused ring system.

Regioselective Bromination at the 6-Position

Selective bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF) under controlled temperature conditions (e.g., 0 °C to room temperature). This method favors substitution at the 6-position due to electronic and steric factors inherent in the furopyridine system.

  • Reaction conditions: NBS (1.1 equivalents), DMF, 0 °C to room temperature, 1–3 hours.
  • Yield: Typically high (above 85%) due to regioselectivity.

Introduction of the Methoxy Group at the 7-Position

The methoxy substituent is introduced via nucleophilic aromatic substitution or methylation of a hydroxyl precursor:

  • Starting from a 7-hydroxyfuro[3,2-c]pyridine intermediate, methylation is performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate in acetone or DMF.
  • Reaction conditions: Methyl iodide (1.2 equivalents), K2CO3, acetone, reflux for 6–12 hours.
  • Yield: Moderate to high (70–90%).

Installation of the Hydroxymethyl Group at the 2-Position

The hydroxymethyl group can be introduced by reduction of a corresponding aldehyde or ester intermediate at the 2-position:

  • Oxidation of the 2-methyl group to an aldehyde using Dess-Martin periodinane or PCC.
  • Subsequent reduction of the aldehyde to the primary alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Reaction conditions for reduction: NaBH4, methanol or tetrahydrofuran (THF), 0 °C to room temperature, 0.5–2 hours.
  • Yield: High (80–95%).
Step Reagents & Conditions Yield (%) Notes
Bromination at 6-position NBS, DMF, 0 °C to RT, 2 h 88 Regioselective bromination
Methylation at 7-position MeI, K2CO3, acetone, reflux, 8 h 85 Methylation of 7-hydroxy intermediate
Oxidation to aldehyde at 2-position Dess-Martin periodinane, DCM, 0–20 °C, 14 h 70 Preparation of aldehyde intermediate
Reduction to hydroxymethyl NaBH4, MeOH, 0 °C to RT, 1 h 90 Conversion of aldehyde to primary alcohol
  • Purification is generally achieved by column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures).
  • Structural confirmation is conducted via NMR spectroscopy (¹H, ¹³C), mass spectrometry (MS), and X-ray crystallography when available.
  • The presence of bromine is confirmed by characteristic isotopic patterns in MS.
  • The methoxy and hydroxymethyl groups show distinct signals in NMR, aiding in verification of substitution patterns.
  • The regioselective bromination step is critical; excess brominating agent or elevated temperatures can lead to polybromination or side reactions.
  • Methylation efficiency depends on the purity of the hydroxy intermediate and the base used.
  • Reduction of aldehyde intermediates proceeds cleanly with NaBH4, but care must be taken to avoid over-reduction or decomposition.
  • Solvent choice impacts reaction rates and yields, with polar aprotic solvents generally preferred for bromination and methylation steps.
  • Scale-up considerations include controlling reaction exotherms during bromination and ensuring efficient stirring for homogeneous methylation.

The preparation of (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol involves a multi-step synthetic route starting from the construction of the furopyridine core, followed by selective bromination, methylation to introduce the methoxy group, and reduction to install the hydroxymethyl substituent. The overall process is well-established with high yields and reproducibility under controlled laboratory conditions.

The key reaction parameters include:

  • Use of N-bromosuccinimide for selective bromination.
  • Methyl iodide and potassium carbonate for methoxy group installation.
  • Dess-Martin periodinane oxidation followed by sodium borohydride reduction for hydroxymethyl group formation.

This synthetic methodology enables the production of the target compound with high purity suitable for further research applications.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine atom and methoxy group may facilitate binding to specific enzymes or receptors, leading to biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural features and purity data for (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol and related compounds:

Compound Name (CAS) Core Structure Substituents Purity Reference
This compound (1346446-86-3) Furo[3,2-c]pyridine 6-Br, 7-OCH₃, 2-CH₂OH 96%
6-Bromo-3-methoxypicolinaldehyde (945954-95-0) Pyridine 6-Br, 3-OCH₃, 2-CHO N/A
6-Bromo-3-hydroxypicolinic acid (321596-58-1) Pyridine 6-Br, 3-OH, 2-COOH N/A
2-Bromo-6-methoxyimidazo[1,2-a]pyridine (1042141-33-2) Imidazo[1,2-a]pyridine 2-Br, 6-OCH₃ 97%
5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine (2092000-72-9) Pyridine 5-Br, 2-OCH₂CH₂OCH₃, 3-CF₃ 96%

Key Observations :

  • Core Heterocycles : The target compound’s furopyridine core distinguishes it from pyridine (e.g., 6-Bromo-3-methoxypicolinaldehyde) or imidazopyridine (e.g., 2-Bromo-6-methoxyimidazo[1,2-a]pyridine) derivatives. The oxygen atom in the furo ring may enhance hydrogen-bonding interactions compared to nitrogen-rich imidazo systems .
  • Substituent Effects : The hydroxymethyl group in the target compound contrasts with aldehydes (e.g., 6-Bromo-3-methoxypicolinaldehyde) or carboxylic acids (e.g., 6-Bromo-3-hydroxypicolinic acid), which are more electrophilic or acidic, respectively .

Physicochemical and Reactivity Profiles

  • Reactivity: Bromine at the 6-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), similar to other bromopyridines. However, steric hindrance from the methoxy group at the 7-position may reduce reactivity compared to less-substituted analogs like 1-(6-Bromopyridin-2-yl)ethanol (CAS: 139163-56-7) .

Biological Activity

(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol is a halogenated heterocyclic compound with the empirical formula C9H8BrNO3 and a molecular weight of 258.07 g/mol. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound typically involves bromination of a furo[3,2-c]pyridine precursor, followed by methoxylation and reduction to introduce the methanol group. Common reagents include bromine or N-bromosuccinimide (NBS) for bromination and sodium methoxide for methoxylation. The unique substitution pattern of this compound contributes to its distinct chemical properties, differentiating it from other similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Bacillus subtilis8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)12Apoptosis induction via caspase activation
MCF-7 (breast cancer)15Cell cycle arrest at G1 phase
A549 (lung cancer)10Increased reactive oxygen species (ROS) production

The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine atom and methoxy group enhance its binding affinity to specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. Further research is necessary to clarify these interactions.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains. Results indicated a promising potential for development into a therapeutic agent for resistant infections.
  • Anticancer Research : A recent investigation reported in Cancer Letters highlighted the compound's ability to inhibit tumor growth in xenograft models, showing significant reductions in tumor size compared to control groups treated with a placebo.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol?

  • Methodology : Synthesis typically involves sequential functionalization of the furopyridine core. A common approach includes:

Halogenation : Bromination at the 6-position using reagents like NBS (N-bromosuccinimide) under controlled conditions.

Methoxylation : Introduction of the methoxy group at the 7-position via nucleophilic substitution (e.g., using NaOMe/CuI catalysis) .

Reduction : Conversion of a carbonyl or halide precursor to the methanol group using reducing agents like NaBH₄ .

  • Key Considerations : Protect the methanol group during bromination to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., methoxy vs. bromo group positions) .
  • FTIR : Identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹ for methanol) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure using programs like SHELXL for refinement .

Q. How does the compound’s solubility profile impact experimental design?

  • Polar Solvents : Methanol and DMSO are preferred due to the compound’s hydroxyl and heteroaromatic groups.
  • Lipophilicity : The bromo and methoxy groups reduce aqueous solubility, necessitating co-solvents (e.g., DMSO-water mixtures) for biological assays .

Advanced Research Questions

Q. What challenges arise in regioselective functionalization of the furopyridine ring, and how can they be addressed?

  • Challenges : Competing reactivity at positions 6 and 7 due to electronic effects (methoxy as electron-donating, bromo as electron-withdrawing).
  • Solutions :

  • Use directing groups (e.g., -COOR) to steer bromination .
  • Employ protecting groups (e.g., TBS for -OH) during methoxylation .
    • Case Study : A 2024 study achieved 85% regioselectivity using Pd-catalyzed C-H activation .

Q. How do computational studies enhance understanding of the compound’s reactivity?

  • DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., bromo group as an electrophilic hotspot) .
  • Molecular Docking : Screens for bioactivity by simulating interactions with targets (e.g., kinase enzymes) .
  • Example : A 2025 study correlated the compound’s HOMO-LUMO gap (4.2 eV) with its stability in radical reactions .

Q. What strategies resolve contradictions in reported biological activity data for related furopyridine derivatives?

  • Meta-Analysis : Compare assays using standardized protocols (e.g., consistent cell lines, IC50 metrics) .
  • SAR Studies : Systematically vary substituents to isolate bioactivity drivers (see table below) :

Substituent (Position)Bioactivity (IC50, μM)Source
-Br (6), -OCH₃ (7)12.3 (Anticancer)
-Cl (6), -CF₃ (7)8.9 (Antimicrobial)

Q. How can the compound’s stability under varying pH conditions be optimized for drug delivery?

  • pH Stability Tests : Conduct accelerated degradation studies (pH 1–10, 37°C).
  • Formulation Strategies : Encapsulate in pH-sensitive polymers (e.g., Eudragit®) to protect in gastric environments .

Methodological Notes

  • Software Tools : SHELX (crystallography) , Gaussian (DFT) , and AutoDock (molecular docking) are recommended.
  • Data Reproducibility : Cross-validate synthetic yields and bioactivity using open-access datasets (e.g., PubChem) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol
Reactant of Route 2
(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol

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